1-Bromo-6,6-difluorohexane

Medicinal Chemistry ADME Drug Design

1-Bromo-6,6-difluorohexane (C6H11BrF2; MW: 201.05) is a terminal alkyl bromide containing a geminal difluoromethyl (-CF2H) moiety at the opposite chain terminus. This bifunctional organofluorine building block serves as a key intermediate in medicinal chemistry and materials science, enabling the introduction of both a reactive electrophilic site (C-Br) and a metabolically robust, lipophilicity-modulating difluoroalkyl group.

Molecular Formula C6H11BrF2
Molecular Weight 201.05 g/mol
Cat. No. B8056840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-6,6-difluorohexane
Molecular FormulaC6H11BrF2
Molecular Weight201.05 g/mol
Structural Identifiers
SMILESC(CCC(F)F)CCBr
InChIInChI=1S/C6H11BrF2/c7-5-3-1-2-4-6(8)9/h6H,1-5H2
InChIKeyUCHYRRQGQPHTDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-6,6-difluorohexane (CAS 168268-71-1) for Advanced Synthesis: A Physicochemical and Utility Overview


1-Bromo-6,6-difluorohexane (C6H11BrF2; MW: 201.05) is a terminal alkyl bromide containing a geminal difluoromethyl (-CF2H) moiety at the opposite chain terminus [1]. This bifunctional organofluorine building block serves as a key intermediate in medicinal chemistry and materials science, enabling the introduction of both a reactive electrophilic site (C-Br) and a metabolically robust, lipophilicity-modulating difluoroalkyl group . Its calculated XLogP3-AA value is 3.3, with a water solubility of 9.045 mg/L at 25°C .

1-Bromo-6,6-difluorohexane vs. Mono- and Non-fluorinated Analogs: Why Simple Substitution is Not an Option


In-class compounds like 1-bromohexane, 1-bromo-6-fluorohexane, and even perfluorinated alkyl bromides cannot be freely interchanged with 1-bromo-6,6-difluorohexane in synthetic workflows. The gem-difluoro group (-CF2H) at the C6 position uniquely alters both the physical and chemical properties of the molecule compared to its non-fluorinated or mono-fluorinated counterparts. As a result, a direct switch alters reaction kinetics, intermediate stability, and the final compound's physicochemical and ADME profile—risking synthetic failure or poor downstream performance [1].

Head-to-Head Evidence: Quantifying 1-Bromo-6,6-difluorohexane Differentiation


Enhanced Metabolic Stability via the Difluoromethyl Group

The geminal difluoromethyl (-CF2H) group is a well-established, metabolically stable isostere for thiol, hydroxyl, and amine groups. It confers significantly enhanced resistance to oxidative metabolism compared to the non-fluorinated alkyl chain. While specific microsomal stability data for 1-bromo-6,6-difluorohexane itself are not directly applicable (as it is a building block), the introduction of this moiety into drug candidates is a validated strategy to increase metabolic half-life. The (5S)-5-amino-5-carboxy-6,6-difluorohexyl group, derived from this building block, is a key component of the potent arginase I inhibitor FABH, demonstrating its successful application in producing a metabolically robust lead compound [1].

Medicinal Chemistry ADME Drug Design

Calculated Lipophilicity (XLogP) Differentiation from Non- and Mono-fluorinated Analogs

1-Bromo-6,6-difluorohexane has a calculated XLogP3-AA value of 3.3 . This is in stark contrast to its closest analogs: 1-bromohexane (XLogP ≈ 3.80) and 1-bromo-6-fluorohexane (XLogP ≈ 2.8) [1]. This data demonstrates that the gem-difluoro substitution at the terminal carbon yields a unique, intermediate lipophilicity profile that is not achievable with a non-fluorinated or mono-fluorinated six-carbon chain.

Drug Discovery ADME Lipophilicity

Unique Terminal Electrophile Pairing for Difluoroalkyl Introduction

As a building block, the primary utility of 1-bromo-6,6-difluorohexane lies in its ability to install a six-carbon linker chain terminated by a metabolically robust -CF2H group. This is a highly specific function that cannot be replicated by 1-bromohexane (no fluorine), 1-bromo-6-fluorohexane (introduces a mono-fluoromethyl, -CH2F, group with different metabolic and conformational properties), or 1-bromo-6,6,6-trifluorohexane (introduces a -CF3 group, which is a very different, highly lipophilic moiety). The difluoromethyl group serves as a unique isostere and hydrogen bond donor [1]. Its successful use in the synthesis of a potent arginase I inhibitor (FABH) validates its utility in generating high-affinity ligands [2].

Organic Synthesis Methodology Fluorination

High-Impact Application Scenarios for 1-Bromo-6,6-difluorohexane


Synthesis of Metabolically Stable Arginase Inhibitors

The 6,6-difluorohexyl group is a critical structural component of the potent arginase I inhibitor FABH [1]. Researchers developing new arginase inhibitors for conditions like erectile dysfunction, asthma, and cancer immunotherapy should prioritize 1-bromo-6,6-difluorohexane as a key building block to install the necessary difluoroalkyl chain, leveraging its validated role in high-affinity inhibitor design.

Fine-Tuning Lipophilicity in CNS Drug Discovery Programs

For central nervous system (CNS) drug candidates, achieving an optimal LogP (typically 1-4) is crucial for blood-brain barrier penetration and avoiding off-target effects. The XLogP of 3.3 for the 1-bromo-6,6-difluorohexane building block provides a precise, intermediate lipophilicity starting point [1], offering a clear advantage over the more lipophilic 1-bromohexane (LogP ~3.80) and the more hydrophilic 1-bromo-6-fluorohexane (LogP ~2.8) [2] when designing linkers for CNS-active compounds.

Isosteric Replacement of Metabolic Soft Spots in Lead Optimization

When optimizing a lead compound, a common metabolic liability is oxidative degradation of an aliphatic chain. Replacing a flexible alkyl linker with the 6,6-difluorohexyl chain from 1-bromo-6,6-difluorohexane introduces a metabolically robust gem-difluoromethyl group that blocks cytochrome P450 oxidation, thereby potentially increasing the compound's half-life and exposure [1]. This strategy is directly supported by the well-established role of fluorine in medicinal chemistry .

Synthesis of Fluorinated Liquid Crystal Materials and Advanced Polymers

The unique electronic and steric properties of the -CF2H group can be leveraged in materials science. 1-Bromo-6,6-difluorohexane serves as a monomer or building block for incorporating a specific polarizable, non-symmetric unit into liquid crystal formulations or specialty polymers. This can be used to tune dielectric anisotropy and other physical properties, a function not possible with non-fluorinated or symmetrically fluorinated alkyl chains [1].

Quote Request

Request a Quote for 1-Bromo-6,6-difluorohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.